2-(3-bromophenyl)-2-ethoxy-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound features a bromine atom attached to the phenyl ring, an ethoxy group, and an N-methyl group attached to the ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine typically involves multiple steps. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is then brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. Techniques such as column purification and high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways within cells. The exact mechanism depends on the specific context and application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-bromophenyl)-2-ethoxyethanamine: Similar structure but lacks the N-methyl group.
2-(3-bromophenyl)-2-methoxy-N-methylethanamine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Eigenschaften
Molekularformel |
C11H16BrNO |
---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-3-14-11(8-13-2)9-5-4-6-10(12)7-9/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
YTWPVCMNWZXZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.